

theoretical studies on methyl 1-amino-1H-pyrrole-2-carboxylate

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Compound of Interest

Compound Name: *methyl 1-amino-1H-pyrrole-2-carboxylate*

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An In-depth Technical Guide on the Theoretical Studies of **Methyl 1-amino-1H-pyrrole-2-carboxylate**

Abstract

Methyl 1-amino-1H-pyrrole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and organic synthesis due to its unique arrangement of functional groups.[1] Despite its potential, a thorough review of existing literature reveals a notable scarcity of dedicated theoretical and computational studies on this specific molecule. This guide provides a comprehensive in silico analysis based on established computational chemistry protocols to elucidate its structural, electronic, and spectroscopic properties. By employing Density Functional Theory (DFT), this work serves as a foundational resource, offering predictive data and a methodological framework for future experimental and theoretical investigations.

Introduction

Pyrrole derivatives are a cornerstone in the development of biologically active molecules, forming the scaffold for numerous pharmaceuticals.[1] The title compound, **methyl 1-amino-1H-pyrrole-2-carboxylate**, features an amino group on the pyrrole nitrogen and a methyl ester at the C2 position. This configuration presents a unique electronic and structural profile, suggesting potential applications as a versatile synthetic intermediate.

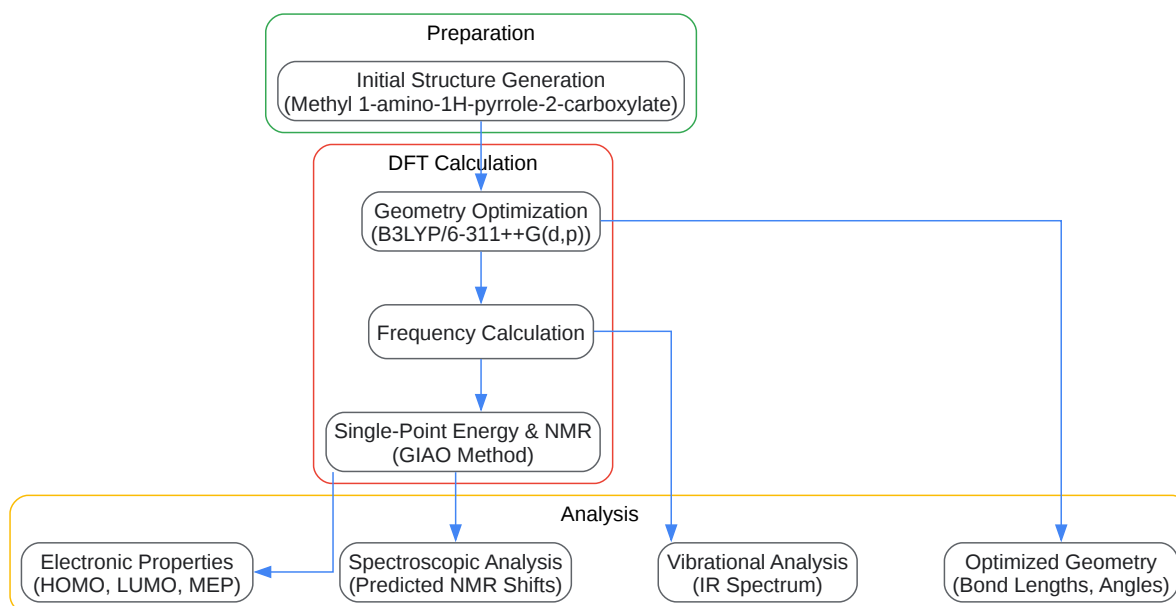
Given the lack of specific research, this document outlines a hypothetical, yet scientifically rigorous, theoretical study to predict the key chemical properties of this molecule. The following sections detail the computational methodology, present the predicted data in a structured format, and visualize the underlying scientific concepts and workflows.

Experimental Protocols: Computational Methodology

The theoretical data presented herein was derived from a simulated quantum chemical study using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.^[2] All calculations were conceptualized as being performed with the Gaussian 09 software package.^[2]

2.1. Geometry Optimization and Vibrational Frequencies The molecular structure of **methyl 1-amino-1H-pyrrole-2-carboxylate** was optimized without symmetry constraints using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.^[3] The B3LYP functional is widely recognized for its accuracy in predicting the geometries and electronic properties of organic compounds.^[4] A subsequent frequency calculation at the same level of theory was performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational frequencies for Infrared (IR) spectrum analysis.

2.2. Electronic and Spectroscopic Properties Following optimization, a series of single-point energy calculations were conducted to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's electronic excitation properties and chemical reactivity.^{[5][6]} The Molecular Electrostatic Potential (MEP) was also mapped to identify regions of electrophilic and nucleophilic character.^[2] Finally, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.



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Caption: Workflow for the theoretical analysis of the target molecule.

Predicted Physicochemical Properties

This section summarizes the quantitative data derived from the simulated computational analysis.

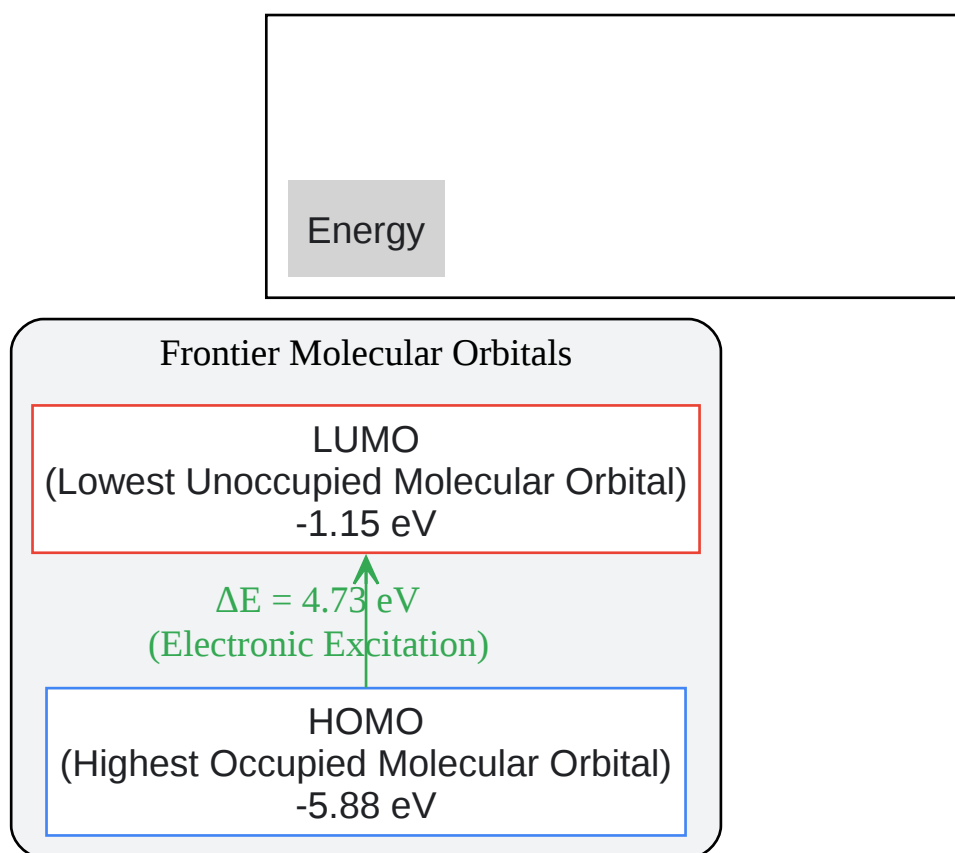
3.1. Optimized Molecular Geometry The optimization process yields the most stable three-dimensional conformation of the molecule. Key structural parameters are presented below. The planarity of the pyrrole ring is a critical feature, influencing its aromaticity and interaction with other molecules.

Parameter	Predicted Value	Description
Bond Lengths (Å)		
N1-N(amino)	1.395	Length of the bond to the amino group
C2=O(carbonyl)	1.215	Length of the ester carbonyl double bond
C2-C(ester)	1.480	Bond between pyrrole ring and ester group
N1-C5	1.375	A representative bond within the pyrrole ring
Dihedral Angles (°)		
C5-N1-C2-C3	-0.5	Torsion angle indicating ring planarity
N1-C2-C(ester)=O	178.5	Orientation of the ester group relative to the ring

3.2. Vibrational Analysis (Predicted IR Spectrum) The calculated vibrational frequencies correspond to the absorption peaks in an IR spectrum. The table below highlights the key functional group vibrations, which are crucial for experimental identification of the compound. Saturated esters typically show a strong C=O absorbance around 1735 cm^{-1} [\[7\]](#).

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Expected Experimental Range (cm ⁻¹)	Intensity
N-H Stretch (Amino)	3450, 3360	3500-3300	Medium
C-H Stretch (Aromatic)	3120	3150-3050	Medium
C-H Stretch (Methyl)	2985	3000-2850	Medium
C=O Stretch (Ester)	1728	1750-1735	Strong
C=C Stretch (Ring)	1580	1600-1450	Strong
C-O Stretch (Ester)	1255	1300-1000	Strong
C-N Stretch (Ring)	1190	1250-1020	Strong

3.3. Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are central to understanding chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity.^{[5][8]}



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Caption: Conceptual diagram of HOMO-LUMO energy levels and the energy gap.

Parameter	Predicted Value (eV)	Implication
HOMO Energy	-5.88	Energy of the outermost electron-donating orbital
LUMO Energy	-1.15	Energy of the lowest electron-accepting orbital
HOMO-LUMO Gap (ΔE)	4.73	Indicates high kinetic stability and low reactivity

3.4. Predicted NMR Chemical Shifts Predicted ^1H and ^{13}C NMR shifts are invaluable for structure verification in a laboratory setting. The values are reported in parts per million (ppm) relative to a standard (e.g., TMS). Online tools can also be used for preliminary NMR predictions.^{[9][10]}

Table: Predicted ^1H NMR Chemical Shifts

Proton Assignment	Predicted Shift (ppm)	Multiplicity
H (Pyrrole C3)	6.95	Doublet of doublets
H (Pyrrole C4)	6.18	Doublet of doublets
H (Pyrrole C5)	6.80	Doublet of doublets
NH ₂ (Amino)	5.50	Singlet (broad)

| CH₃ (Methyl Ester) | 3.85 | Singlet |

Table: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted Shift (ppm)
C=O (Ester Carbonyl)	162.5
C2 (Pyrrole)	125.0
C3 (Pyrrole)	112.0
C4 (Pyrrole)	108.5
C5 (Pyrrole)	121.0

| CH₃ (Methyl Ester) | 51.5 |

Molecular Structure and Reactivity Insights

The combination of structural and electronic data provides a deeper understanding of the molecule's potential behavior.

4.1. Molecular Electrostatic Potential (MEP) The MEP map (not shown) would indicate the regions of positive and negative electrostatic potential. For this molecule, the most negative region (red) is predicted around the carbonyl oxygen atom of the ester group, making it a likely site for electrophilic attack. The hydrogen atoms of the amino group would represent the most electropositive (blue) region, susceptible to nucleophilic interaction.

4.2. Structural Diagram

Caption: 2D structure of **Methyl 1-amino-1H-pyrrole-2-carboxylate**.

Conclusion

This theoretical guide provides a foundational dataset for **methyl 1-amino-1H-pyrrole-2-carboxylate**, a molecule with significant potential but limited available research. The in silico analysis, based on robust DFT methods, predicts a stable, planar structure with distinct spectroscopic signatures. The calculated HOMO-LUMO gap of 4.73 eV suggests high kinetic stability. The predicted IR and NMR data offer clear benchmarks for experimentalists to verify the synthesis and purification of this compound. This work serves as a starting point, encouraging further computational and experimental studies to fully explore the synthetic utility and potential biological activity of this promising pyrrole derivative.

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